REACTION_CXSMILES
|
Cl.C[O:3][CH:4](OC)[C:5]1[CH:10]=[CH:9][N:8]=[C:7]([NH2:11])[N:6]=1.C([O-])([O-])=O.[Na+].[Na+].[BH4-].[Na+].[OH-].[Na+]>CO.C1COCC1.O.CCOC(C)=O>[NH2:11][C:7]1[N:6]=[C:5]([CH2:4][OH:3])[CH:10]=[CH:9][N:8]=1 |f:2.3.4,5.6,7.8|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
207 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
COC(C1=NC(=NC=C1)N)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
produced a precipitate at pH 7
|
Type
|
CUSTOM
|
Details
|
the solid removed by filtration
|
Type
|
CUSTOM
|
Details
|
After separation of the organic layer
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 1% MeOH in THF (4×300 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude aldehyde (ca. 4.0 g)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
to stand at RT for 48 hr
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid which
|
Type
|
CUSTOM
|
Details
|
was partitioned between water (50 mL) and EtOAc (100 mL)
|
Type
|
CUSTOM
|
Details
|
The solid formed at the interface
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with THF (3×300 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
MeOH (50 mL) and absorbed onto silica gel (20 g)
|
Type
|
WASH
|
Details
|
eluting with 15% MeOH in DCM
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 720 mg | |
YIELD: PERCENTYIELD | 7% | |
YIELD: CALCULATEDPERCENTYIELD | 6.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |